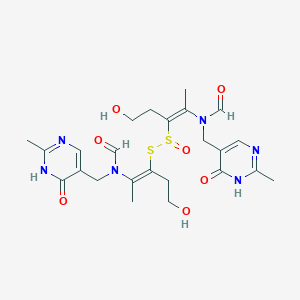

Oxythiamine disulfide monosulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxythiamine disulfide monosulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C24H32N6O7S2 and its molecular weight is 580.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Cancer Research

Oxythiamine has been identified as a potent inhibitor of cancer cell growth. Studies have demonstrated that it significantly inhibits the proliferation of HeLa tumor cells, with a growth inhibition concentration (GI50) of 36 µM, compared to 107 µM for its analog, 2′-methylthiamine . This selectivity indicates its potential as a cytostatic agent, particularly in targeting cancer cells while sparing normal human fibroblasts .

1.2 Mechanism of Action

The mechanism by which oxythiamine exerts its effects involves competitive inhibition of thiamine-dependent enzymes, such as transketolase. The binding affinity of oxythiamine to transketolase was measured at 0.2 µM for rat liver and approximately 0.03 µM for yeast . The compound's ability to inhibit these enzymes disrupts critical metabolic pathways in cancer cells, leading to reduced cell viability.

Pharmacological Applications

2.1 Neuroprotective Effects

Research indicates that oxythiamine may possess neuroprotective properties. It has been shown to stimulate collagen synthesis in fibroblast cultures, suggesting potential applications in regenerative medicine and wound healing . The stimulation of collagen synthesis is crucial for tissue repair and regeneration, making oxythiamine a candidate for further investigation in therapeutic contexts.

2.2 Thiamine Deficiency Treatment

Oxythiamine's role as an antimetabolite of thiamine positions it as a potential therapeutic agent for conditions arising from thiamine deficiency. Its lipid-soluble nature enhances bioavailability, allowing for better absorption and utilization in the body compared to traditional thiamine supplements . This characteristic could be particularly beneficial in treating neurological disorders associated with thiamine deficiency.

Industrial Applications

3.1 Chemical Synthesis

In industrial chemistry, oxythiamine is utilized as a reagent in various synthetic processes due to its unique chemical properties. It serves as a building block for the synthesis of more complex organic molecules, facilitating advancements in material science and pharmaceuticals.

3.2 Biochemical Assays

Oxythiamine is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and regulatory mechanisms within cells.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| In Vitro Studies on Cytotoxic Properties | Cancer Cell Proliferation | Oxythiamine inhibits HeLa cell growth more effectively than 2′-methylthiamine (GI50: 36 µM) |

| Mechanism of Action Analysis | Enzyme Inhibition | Oxythiamine shows strong inhibition of transketolase activity (IC50: 0.2 µM) |

| Neuroprotective Effects | Collagen Synthesis | Stimulates collagen production without affecting fibroblast viability at concentrations up to 1000 µM |

Propriétés

Numéro CAS |

129228-57-5 |

|---|---|

Formule moléculaire |

C24H32N6O7S2 |

Poids moléculaire |

580.7 g/mol |

Nom IUPAC |

N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |

Clé InChI |

MGJFQANYAQBYHO-BMJUYKDLSA-N |

SMILES |

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |

SMILES isomérique |

CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |

SMILES canonique |

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |

Synonymes |

OTDMS oxythiamine disulfide monosulfoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.